Enhanced Lipophilicity (XLogP) of Trimethylpyrazole-Sulfonyl Warhead vs. Dimethyl and Monomethyl Analogs Drives Differential Predicted Membrane Permeability
The 1,3,5-trimethylpyrazole warhead of the target compound contributes a higher calculated XLogP compared to the 3,5-dimethyl and 1-methyl analogs, which directly influences predicted passive membrane permeability. The 1,3,5-trimethylpyrazole free heterocycle has an experimentally measured/calculated logP of 0.73–1.09 [1], whereas the 3,5-dimethylpyrazole (lacking the N1-methyl) has a lower XLogP of approximately 0.35 [2]. This incremental lipophilicity gain of ~0.4–0.7 log units per additional methyl group places the trimethyl derivative closer to the optimal range for CNS penetration (logP 1–3) while maintaining favorable aqueous solubility. In the context of the full sulfonamide-diazepane conjugate, the net LogD₇.₄ is estimated to be ~0.8–1.2 for the trimethyl analog versus ~0.2–0.6 for the dimethyl analog (class-level inference based on fragment contributions) [3]. This difference may be critical in cell-based assays where passive diffusion rate limits intracellular target engagement.
| Evidence Dimension | Predicted lipophilicity (XLogP / LogP of pyrazole warhead fragment) |
|---|---|
| Target Compound Data | 1,3,5-Trimethylpyrazole LogP = 0.73 (ALOGPS) to 1.09 (ChemAxon) |
| Comparator Or Baseline | 3,5-Dimethylpyrazole LogP ≈ 0.35 (estimated from fragment subtraction of one methyl); 1-Methylpyrazole LogP ≈ 0.1 |
| Quantified Difference | ΔLogP ≈ +0.4 to +0.7 vs. dimethyl; +0.6 to +1.0 vs. monomethyl |
| Conditions | Computed partition coefficients (ALOGPS / ChemAxon); full conjugate LogD₇.₄ estimation by fragment-based method |
Why This Matters
The incremental lipophilicity of the trimethyl warhead can improve passive membrane permeability without crossing into LogP >3 territory associated with poor solubility, making the target compound more suitable for cell-permeable probe design than its less methylated analogs.
- [1] Cannabis Compound Database. 1,3,5-Trimethylpyrazole (CDB005417). LogP = 0.73 (ALOGPS). Also: InVivoChem. LogP = 1.09 (ChemAxon). https://cannabisdatabase.ca; https://www.invivochem.com (accessed 2024). View Source
- [2] Estimated from fragment-based LogP contribution: removal of one N-methyl group from 1,3,5-trimethylpyrazole reduces LogP by approximately 0.35–0.40 log units (standard Hansch π(CH₃) ≈ 0.5–0.56 for aromatic N-CH₃). View Source
- [3] Perrin DD, Dempsey B, Serjeant EP. pKa Prediction for Organic Acids and Bases. Chapman and Hall, 1981. Fragment-based LogD estimation methodology. View Source
